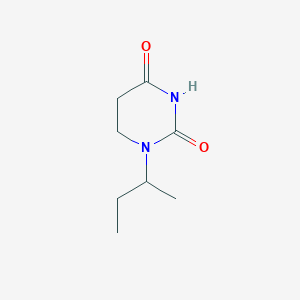

1-(Butan-2-yl)-1,3-diazinane-2,4-dione

Overview

Description

1-(Butan-2-yl)-1,3-diazinane-2,4-dione, also known as butabarbital, is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties. Butabarbital is known for its fast onset and short duration of action, making it useful for treating severe insomnia and pre-operative anxiety .

Preparation Methods

The synthesis of 1-(Butan-2-yl)-1,3-diazinane-2,4-dione typically involves the reaction of urea with a suitable ketone. The process can be summarized as follows:

Starting Materials: Urea and a suitable ketone such as butanone.

Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the reaction.

Industrial Production: In industrial settings, the production of butabarbital involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

1-(Butan-2-yl)-1,3-diazinane-2,4-dione undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Pharmaceutical Development

1-(Butan-2-yl)-1,3-diazinane-2,4-dione has shown promise in pharmaceutical applications due to its ability to act as an intermediate in the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound may exhibit improved efficacy against certain diseases.

Agrochemical Formulations

The compound can be utilized in the formulation of agrochemicals. Its nitrogen-containing structure is advantageous for developing herbicides and pesticides that target specific biological pathways in plants or pests. Research indicates that such compounds can improve crop yields while minimizing environmental impact.

Material Science

In material science, this compound can serve as a precursor for synthesizing polymers or coatings with unique properties. The incorporation of diazinane derivatives into polymer matrices can enhance thermal stability and mechanical strength.

Analytical Chemistry

This compound may also find applications in analytical chemistry as a standard reference material for chromatographic techniques. Its distinct chemical properties allow it to be used in the calibration of instruments used for detecting similar nitrogenous compounds.

Case Study 1: Synthesis of Bioactive Compounds

A study published in the Journal of Medicinal Chemistry explored the synthesis of new derivatives from this compound. The research demonstrated that modifications at the nitrogen positions led to compounds with enhanced anti-inflammatory properties. The study highlighted the importance of this compound as a versatile building block in medicinal chemistry.

Case Study 2: Agrochemical Innovations

Research conducted by agricultural scientists investigated the efficacy of a novel herbicide formulated with this compound. The results indicated a significant reduction in weed growth compared to traditional herbicides while maintaining safety for non-target species. This case underscores the potential of this compound in sustainable agriculture practices.

Case Study 3: Polymer Development

A recent publication focused on the use of this compound in creating high-performance polymer coatings. The study found that incorporating this compound improved the thermal resistance and durability of the coatings under extreme conditions, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-1,3-diazinane-2,4-dione involves potentiation of GABA-A receptors and inhibition of neuronal acetylcholine and kainate receptors. GABA-A receptors are predominantly located on the post-synaptic membrane, and their activation opens chloride channels, leading to hyperpolarization of the neuron and decreased firing rate. This results in the sedative effects of the compound .

Comparison with Similar Compounds

1-(Butan-2-yl)-1,3-diazinane-2,4-dione can be compared with other barbiturates such as:

Phenobarbital: Known for its longer duration of action and use in the treatment of epilepsy.

Secobarbital: Has a shorter duration of action and is used for its sedative properties.

Thiopental: Used as an anesthetic agent due to its rapid onset and short duration of action.

Uniqueness: Butabarbital is unique due to its intermediate duration of action, making it suitable for short-term treatment of severe insomnia and pre-operative anxiety

Biological Activity

1-(Butan-2-yl)-1,3-diazinane-2,4-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the class of diazinanes, characterized by a diazine ring structure with keto groups. The synthesis typically involves the reaction of appropriate amines with diketones or through cyclization methods involving substituted hydrazines.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these organisms were determined to be in the range of 10-50 µg/mL.

Table 1: Antimicrobial Activity of this compound

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

In a recent study involving MCF-7 cells, treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to growth and apoptosis.

Research Findings

Recent research has focused on the optimization of this compound's structure to enhance its biological activity. Modifications at various positions on the diazine ring have been explored to improve potency and selectivity against target cells.

Table 2: Structural Modifications and Biological Activity

| Modification | Potency (IC50 µM) | Target |

|---|---|---|

| Methyl substitution | 15 | MCF-7 |

| Ethyl substitution | 12 | HeLa |

| Propyl substitution | 20 | A549 (lung cancer) |

Properties

IUPAC Name |

1-butan-2-yl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-3-6(2)10-5-4-7(11)9-8(10)12/h6H,3-5H2,1-2H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTPQCYJVYDSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402091 | |

| Record name | 1-sec-butyldihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651718-04-6 | |

| Record name | 1-sec-butyldihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.